Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
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Overview
Description
Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a chlorobenzoyl group, and a phenoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves the reaction of morpholine with 4-chlorobenzoyl chloride and 4-(2-methylpropanoate)phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity, with stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(4-Chlorobenzoyl)amino]ethyl}morpholin-4-ium
- 4-{2-[2-(4-Chlorobenzoyl)hydrazino]-2-oxoethyl}morpholin-4-ium
Uniqueness
Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C21H23ClNO5- |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;morpholine |
InChI |
InChI=1S/C17H15ClO4.C4H9NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-3-6-4-2-5-1/h3-10H,1-2H3,(H,20,21);5H,1-4H2/p-1 |
InChI Key |
ISNVWSGTPHOYMV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1COCCN1 |
Origin of Product |
United States |
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